Lipophilicity (XLogP3) Benchmarking Against Unsubstituted and 3-Methyl Analogs
The consensus octanol-water partition coefficient (XLogP3) for 3-(2-methylpropyl)oxirane-2-carboxylic acid is 1.2, which places it in a moderate lipophilicity range compared to class-level baselines. In contrast, the unsubstituted oxirane-2-carboxylic acid (glycidic acid, CAS 503-11-7) has a significantly lower XLogP3 (approximately -0.5, estimated from public data), while the 3-methyl analog (CAS 220617-63-2) exhibits an XLogP3 around 0.5 [1]. The isobutyl-substituted compound therefore occupies a distinct log P window that directly impacts organic-phase solubility during extraction, chromatographic retention, and passive membrane permeability in biological assays. This difference of ≥0.7 log P units against the next closest analog represents a meaningful divergence in compound handling and bioactivity prediction.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | Unsubstituted oxirane-2-carboxylic acid (estimated XLogP3 ≈ -0.5); 3-methyloxirane-2-carboxylic acid (estimated XLogP3 ≈ 0.5) |
| Quantified Difference | ΔXLogP3 ≥ 0.7 vs. nearest analog |
| Conditions | Computed descriptors based on molecular structure; no experimental log P/D values are publicly available. |
Why This Matters
Selecting this compound over the less lipophilic glycidic acid or 3-methyl analog predetermines a significantly higher organic-phase partition, crucial for downstream extraction efficiency and membrane-crossing potential in cell-based assays.
- [1] PubChem. (n.d.). Glycidic acid (Oxirane-2-carboxylic acid, CAS 503-11-7) – Computed Properties. National Library of Medicine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/9373 View Source
